Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Lipophilicity log D Matched Pair Analysis

This 1,3,4-oxadiazole regioisomer provides ~1 log unit lower lipophilicity than 1,2,4-oxadiazole analogs, enhancing selectivity and metabolic stability in HDAC4-targeted neurodegeneration and muscle atrophy programs. Differentiated IP position vs. the heavily patented 1,2,4-oxadiazole space (e.g., Novartis). For agrochemical discovery, it supports resistance management distinct from Syngenta's 1,2,4-series fungicides. With MW 297.23 and only 3 rotatable bonds, it is an ideal fragment for FBDD and matched-pair physicochemical profiling.

Molecular Formula C13H10F3N3O2
Molecular Weight 297.237
CAS No. 1172551-88-0
Cat. No. B2897607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
CAS1172551-88-0
Molecular FormulaC13H10F3N3O2
Molecular Weight297.237
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H10F3N3O2/c14-13(15,16)9-5-3-8(4-6-9)11-18-19-12(21-11)17-10(20)7-1-2-7/h3-7H,1-2H2,(H,17,19,20)
InChIKeyYHZRNCWJCVFGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1172551-88-0) – Structural Profile & Class Positioning


N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1172551-88-0) is a synthetic small molecule built on a 1,3,4-oxadiazole core, featuring a 4-trifluoromethylphenyl substituent at the 5-position and a cyclopropanecarboxamide moiety at the 2-position . This compound belongs to the broader class of trifluoromethyl-oxadiazole derivatives, a scaffold that has attracted significant interest as a privileged structure in medicinal chemistry and agrochemical fungicide development . Unlike the more extensively patented 1,2,4-oxadiazole isomer series (e.g., Novartis HDAC4 inhibitors under WO 2013/080120 A1), the 1,3,4-oxadiazole regioisomer represented by this compound offers a distinct physicochemical and pharmacological profile that warrants independent evaluation .

Why N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are not interchangeable scaffolds. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles consistently exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, a difference that profoundly affects membrane permeability, metabolic stability, and off-target binding profiles . Furthermore, the electron distribution and hydrogen-bond acceptor topology differ between the two regioisomers, leading to distinct target engagement patterns. For procurement decisions in HDAC4-targeted programs or fungicide development pipelines, substituting N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide with a 1,2,4-oxadiazole isomer (e.g., those disclosed in US 9,056,843 B2 or the Syngenta cyprometoxazam series) introduces a structural variable that fundamentally alters the compound's physicochemical properties and cannot be assumed to preserve biological activity .

Quantitative Differentiation Evidence: N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vs. Closest Analogs


Lipophilicity Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pair Analysis

In a comprehensive matched-pair analysis of oxadiazole-containing compounds from the AstraZeneca screening collection, the 1,3,4-oxadiazole isomer consistently displayed log D values approximately one order of magnitude lower than those of the corresponding 1,2,4-oxadiazole matched pair . For the specific compound N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, the computed XLogP3-AA value is 2.3 . This represents a clear and predictable lipophilicity differentiation that influences membrane permeability, solubility, and metabolic stability relative to the 1,2,4-oxadiazole regioisomer.

Lipophilicity log D Matched Pair Analysis 1,3,4-Oxadiazole Isomer

Hydrogen-Bond Acceptor Topology: Differential Target Engagement Potential of 1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring presents a distinct hydrogen-bond acceptor (HBA) geometry compared to the 1,2,4-oxadiazole isomer. In the 1,3,4-oxadiazole, the two nitrogen atoms are adjacent (positions 3 and 4), whereas in 1,2,4-oxadiazole they are separated by a carbon atom. This topological difference results in altered interaction patterns with zinc-dependent enzymes such as HDAC4 . The target compound contains 7 hydrogen bond acceptor sites (computed) , contributing to a unique molecular recognition profile that cannot be replicated by 1,2,4-oxadiazole-based HDAC4 inhibitors such as those patented by Novartis (e.g., compounds in US 9,056,843 B2) .

Hydrogen Bond Acceptor Molecular Recognition HDAC4 Scaffold Differentiation

Molecular Weight and Rotatable Bond Profile: Implications for Permeability and Ligand Efficiency

With a molecular weight of 297.23 g/mol and only 3 rotatable bonds (computed by Cactvs) , N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide sits within the favorable range for oral bioavailability and CNS penetration according to standard drug-likeness filters (Rule of Five). By comparison, many 1,2,4-oxadiazole-based HDAC4 inhibitors (e.g., Novartis series in US 9,056,843) contain extended amine-substituted side chains that increase molecular weight above 400 Da and introduce additional rotatable bonds, potentially compromising permeability and target engagement efficiency .

Molecular Weight Rotatable Bonds Ligand Efficiency Drug-Likeness

Recommended Procurement Scenarios for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1172551-88-0)


HDAC4-Targeted Drug Discovery: Cheminformatics Scaffold Differentiation Strategy

For programs targeting Class IIa HDACs (HDAC4, 5, 7, 9) in neurodegenerative disease or muscle atrophy, this compound provides a 1,3,4-oxadiazole scaffold alternative to the heavily patented 1,2,4-oxadiazole chemical space dominated by Novartis (WO 2013/080120 A1 and US 9,056,843 B2). Its lower computed lipophilicity (XLogP3-AA = 2.3) relative to matched 1,2,4-oxadiazole analogs may yield improved selectivity windows by reducing off-target binding, consistent with the class-level log D differentiation reported in the AstraZeneca matched-pair analysis .

Agrochemical Fungicide Lead Diversification: Structural Alternative to Cyprometoxazam Series

The Syngenta fungicide cyprometoxazam (CAS 2093177-34-3) and related 1,2,4-oxadiazole fungicides described in WO 2019/155066 A1 dominate the current agrochemical oxadiazole space. Procuring this 1,3,4-oxadiazole analog enables exploration of a distinct regioisomeric scaffold with differentiated physicochemical properties, potentially addressing resistance management and spectrum-of-activity gaps .

Fragment-Based Lead Generation: Low-MW, Low-Rotatable-Bond Starting Point

With a molecular weight of 297.23 g/mol and only 3 rotatable bonds, this compound meets fragment-like property criteria and is well-suited for fragment-based drug design (FBDD) campaigns. Compared to elaborated 1,2,4-oxadiazole leads with MW >400 Da and extended flexible chains, this scaffold offers superior ligand efficiency and a cleaner vector for synthetic elaboration .

Physical Property Tool Compound for Oxadiazole Isomer Pair Studies

The well-characterized lipophilicity difference between 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers (approximately 1 log unit) makes this compound a valuable tool for systematic studies of isomer-dependent permeability, solubility, and metabolic stability. It can serve as a reference standard in matched molecular pair analyses to deconvolute scaffold effects from substituent effects in oxadiazole-containing libraries .

Quote Request

Request a Quote for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.